molecular formula C18H14N2O3S2 B2536344 (Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one CAS No. 302824-50-6

(Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one

Cat. No.: B2536344
CAS No.: 302824-50-6
M. Wt: 370.44
InChI Key: QNWXLNNCQXTAER-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, a nitrobenzylidene group, and a phenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one typically involves the condensation of 3-nitrobenzaldehyde with 3-phenethyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.

Mechanism of Action

The mechanism of action of (Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzylidene group can participate in redox reactions, while the thiazolidinone ring can interact with biological macromolecules. These interactions can lead to the modulation of biological pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one
  • (Z)-5-(4-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one
  • (Z)-5-(3-nitrobenzylidene)-3-methyl-2-thioxothiazolidin-4-one

Uniqueness

(Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one is unique due to the presence of the phenethyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(5Z)-5-[(3-nitrophenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c21-17-16(12-14-7-4-8-15(11-14)20(22)23)25-18(24)19(17)10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWXLNNCQXTAER-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.